![molecular formula C13H8ClNS B081272 11-Chlorodibenzo[b,f][1,4]thiazepine CAS No. 13745-86-3](/img/structure/B81272.png)
11-Chlorodibenzo[b,f][1,4]thiazepine
Overview
Description
11-Chlorodibenzo[b,f][1,4]thiazepine (CAS: 13745-86-3) is a heterocyclic compound featuring a seven-membered thiazepine ring fused with two benzene rings and substituted with a chlorine atom at position 11. Its molecular formula is C₁₃H₈ClNS, with a molecular weight of 245.727 g/mol . This compound is a key intermediate in pharmaceutical synthesis, particularly for antimicrobial agents and antipsychotic drugs like quetiapine . Physicochemical properties include a density of 1.329 g/cm³, boiling point of 384.6°C, and a crystalline solid appearance .
Preparation Methods
Traditional Synthesis Using Phosphorus Oxychloride
Reaction Mechanism and Process Optimization
The conventional route involves chlorination of 10H-dibenzo[b,f] thiazepin-11-one using POCl₃ under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the ketone oxygen is replaced by chlorine, forming the 11-chloro derivative . Early methods required polyphosphoric acid for cyclization, followed by POCl₃ treatment at elevated temperatures (80–110°C). However, this approach faces challenges:
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Toxicity : POCl₃ releases corrosive HCl gas, necessitating specialized equipment .
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Side Reactions : Intermediate hydroxyl or chlorine substituents promote dimerization and elimination, complicating purification .
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Extended Timelines : Multi-step isolation increases production time and costs .
Vilsmeier Reagent-Mediated Chlorination
Reaction Conditions and Parameters
Patent CN103804320A introduces a safer alternative using BTC and DMF to generate the Vilsmeier reagent in situ. This method achieves chlorination in toluene at 70–112°C, bypassing hazardous reagents . Key variables include:
Parameter | Example 1 | Example 2 | Example 3 |
---|---|---|---|
BTC (mmol) | 25 | 20 | 15 |
DMF (mmol) | 2.4 | 3.0 | 3.6 |
Temperature (°C) | 112 | 90 | 70 |
Time (hours) | 3.0 | 4.0 | 5.0 |
Yield (%) | 92 | 91 | 90 |
The Vilsmeier reagent (Cl₃C–N⁺(CH₃)₂Cl⁻) facilitates electrophilic chlorination via an iminium intermediate, enabling milder conditions and reduced side products . Post-treatment involves recrystallization from toluene and petroleum ether, yielding >90% purity without chromatography .
Comparative Analysis of Methodologies
The Vilsmeier method reduces hazardous waste and simplifies scale-up, making it industrially favorable .
Alternative Synthetic Routes
Intermediate-Based Approaches
EP1660469B1 discloses a pathway via phenyl 2-(phenylthio)phenylcarbamate, which undergoes cyclization and piperazine condensation to form Quetiapine precursors . While avoiding POCl₃, this method still requires phenyl chloroformate and multi-step isolation, limiting its adoption .
Critical Analysis of Methodologies
Advantages of Vilsmeier Reagent
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Safety : BTC is less volatile than POCl₃, reducing inhalation risks .
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Scalability : Toluene solvent enables easy recovery and reuse .
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Cost-Effectiveness : Lower equivalents of BTC (0.5–0.75 mol) maintain high yields .
Limitations of Traditional Methods
Chemical Reactions Analysis
11-Chlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron powder, ammonium chloride, and phenyl chloroformate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl chloroformate yields 2-(phenyl thio)-phenyl carbamate .
Scientific Research Applications
Antipsychotic Properties
One of the most significant applications of 11-chlorodibenzo[b,f][1,4]thiazepine derivatives is in the development of antipsychotic medications. The compound serves as an intermediate in the synthesis of quetiapine (trade name Seroquel), which is widely used for treating schizophrenia and bipolar disorder . Quetiapine acts as a dopamine antagonist and has been shown to alleviate symptoms associated with these mental health conditions.
Antihistaminic Activity
Research indicates that fused dibenzo[b,f][1,4]thiazepines exhibit antihistaminic properties. These compounds can block histamine receptors, making them potential candidates for developing new antihistamines .
Antibacterial Potential
Recent studies highlight the antibacterial activity of benzothiazepine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains, which is crucial given the rising issue of antibiotic resistance .
Case Study: Quetiapine Development
The synthesis of quetiapine from this compound has been a focal point in pharmacological research. Studies have demonstrated that modifications to the thiazepine structure can enhance its efficacy and reduce side effects associated with traditional antipsychotics .
Research on Antibacterial Activity
A study published in a peer-reviewed journal examined the antibacterial properties of various dibenzo[b,f][1,4]thiazepine derivatives. The findings indicated that certain substitutions on the thiazepine ring significantly improved antibacterial efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 11-Chlorodibenzo[b,f][1,4]thiazepine involves its interaction with various neurotransmitter receptors, including serotonin and dopamine receptors . By acting as an antagonist at these receptor sites, it helps alleviate both the positive and negative symptoms of schizophrenia and major depression . The molecular targets and pathways involved in its mechanism of action are similar to those of quetiapine, which is known to modulate neurotransmitter activity in the brain .
Comparison with Similar Compounds
Pharmacological and Functional Differences
- 11-Chlorodibenzo[b,f][1,4]thiazepine : Demonstrates antimicrobial activity against Gram-positive bacteria and fungi, attributed to the electron-withdrawing chlorine enhancing electrophilic interactions with microbial enzymes .
- Clothiapine : The 4-methylpiperazinyl group improves CNS penetration, making it effective as an antipsychotic via dopamine receptor antagonism .
- 10,11-Dihydro-11-oxo derivative : The ketone group reduces aromaticity, altering binding affinity; used in cancer research for Topoisomerase I inhibition .
- Piperazinyl derivatives : Enhanced solubility and receptor specificity (e.g., cetirizine intermediates for antihistamines) due to polar piperazine moieties .
Physicochemical Properties
Biological Activity
11-Chlorodibenzo[b,f][1,4]thiazepine is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a thiazepine ring fused with two benzene rings, which contributes to its unique pharmacological properties. The synthesis of this compound typically involves several steps, often serving as an intermediate in the production of quetiapine, an atypical antipsychotic medication. The synthesis pathways have been detailed in various patents and scientific literature, emphasizing its importance in pharmaceutical applications .
Pharmacological Properties
This compound has been associated with several biological activities primarily due to its structural similarities with other thiazepine derivatives. Key pharmacological properties include:
- Antipsychotic Activity : As a precursor to quetiapine, it has shown potential in treating schizophrenia and bipolar disorder.
- Receptor Binding : Modifications at the chlorine position can influence receptor binding affinities and selectivity for various targets within the central nervous system (CNS) .
- CYP Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism .
The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with neurotransmitter systems such as dopamine and serotonin, similar to other dibenzothiazepines . Studies indicate that these interactions may contribute to its antipsychotic effects.
Case Studies
Recent studies have explored the biological activity of derivatives of this compound. For instance:
- A study demonstrated that certain derivatives exhibited enhanced binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
- Another investigation focused on the synthesis of dihydrodibenzo[b,f][1,4]thiazepine carboxamides, which showed promising results in preclinical models for their antipsychotic properties .
Data Tables
The following table summarizes the biological activities and properties of this compound and its derivatives:
Property | Value/Description |
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Molecular Formula | |
Antipsychotic Activity | Precursor to quetiapine |
CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |
Receptor Interaction | Dopamine D2 receptor, Serotonin receptors |
Solubility | Moderately soluble (0.0066 mg/ml) |
Biological Availability | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11-Chlorodibenzo[b,f][1,4]thiazepine, and how can reaction conditions be optimized?
The synthesis of thiazepine derivatives often involves cyclization reactions. For example, 2-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine analogs are synthesized via cyclization of precursor compounds using liquid bromine in chloroform, yielding novel heterocyclic structures . Optimization can be achieved through factorial design experiments to evaluate variables like temperature, solvent polarity, and stoichiometric ratios. Reaction monitoring via TLC or HPLC ensures intermediate purity, while computational tools (e.g., quantum chemical calculations) predict optimal pathways to reduce trial-and-error approaches .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm structural integrity, with aromatic protons in the dibenzothiazepine ring appearing as distinct multiplets (δ 7.0–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₈ClNOS: 261.73 g/mol) .
- HPLC-PDA : Assess purity (>95%) and detect impurities like unreacted intermediates.
- X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state analysis.
Q. How can researchers assess the stability and solubility of this compound under experimental conditions?
- Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition points (>260°C for some analogs) .
- Solubility : Test in DMSO, ethanol, and ethyl acetate under heated conditions. For example, limited solubility in ethyl acetate at room temperature necessitates heating to 40–50°C .
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) to identify hydrolysis-sensitive functional groups.
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking simulations identify potential binding interactions with biological targets, such as serotonin receptors, by modeling the compound’s chloro-substituted aromatic system and thiazepine ring . Machine learning models trained on existing SAR data can prioritize substituents (e.g., piperazine or dithiabiureto groups) for synthesis .
Q. What strategies resolve contradictions in reported biological activity data for thiazepine derivatives?
- Meta-Analysis : Systematically compare datasets across studies, controlling for variables like cell lines (e.g., Ba/F3 cells vs. primary neurons) or assay protocols .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to distinguish true efficacy from assay artifacts.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in vivo vs. in vitro results .
Q. How can green chemistry principles be applied to improve the sustainability of thiazepine synthesis?
- Solvent Replacement : Substitute chloroform with cyclopentyl methyl ether (CPME) or ethyl acetate for cyclization steps .
- Catalysis : Employ heterogeneous catalysts (e.g., zeolites) to reduce bromine usage in halogenation reactions.
- Waste Minimization : Use continuous flow reactors to enhance atom economy and reduce byproduct formation .
Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?
- Purification : Transition from column chromatography to recrystallization or fractional distillation for large batches.
- Exothermicity Control : Implement jacketed reactors with real-time temperature monitoring to manage heat release during cyclization.
- Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy ensures reaction progression aligns with lab-scale results .
Q. Methodological Frameworks
Q. How to design a robust study investigating structure-activity relationships (SAR) for thiazepine analogs?
- Variable Selection : Test substituents at positions 2 and 11 (e.g., chlorine, piperazine) while keeping the dibenzothiazepine core constant .
- Assay Panels : Include enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis induction) assays to capture multimodal effects.
- Data Normalization : Use Z-score or fold-change metrics to standardize activity across diverse assays .
Q. What experimental controls are essential for validating the pharmacological potential of this compound?
- Positive/Negative Controls : Compare with known psychoactive agents (e.g., Clothiapine) and inert analogs .
- Cytotoxicity Screening : Assess viability in non-target cell lines to rule off-target effects.
- Pharmacokinetic Profiling : Measure plasma stability and metabolic half-life using liver microsomes .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
6-chlorobenzo[b][1,4]benzothiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZNNFYECYUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442155 | |
Record name | 11-chloro-dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13745-86-3 | |
Record name | 11-Chlorodibenzo[b,f][1,4]thiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13745-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-chloro-dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-Chlorodibenzo[b,f][1,4]thiazepine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3VNL5B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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